5-O-Methylembelin

Overview

Description

5-O-Methylembelin is a natural isocoumarin compound known for its inhibitory effects on proprotein convertase subtilisin/kexin type 9 (PCSK9), inducible degrader of the low-density lipoprotein receptor (IDLR), and sterol regulatory element-binding protein 2 (SREBP2) mRNA expression . This compound is derived from the dried roots of Lysimachia vulgaris and has shown significant potential in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-O-Methylembelin typically involves the reaction of embelin with dimethyl sulfate. This process results in the methylation of embelin, producing this compound . The reaction conditions often include the use of a base such as potassium carbonate and an organic solvent like acetone.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic route. The process is optimized for yield and purity, ensuring the compound meets the required standards for research and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions: 5-O-Methylembelin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert it back to its hydroquinone form.

Substitution: Methoxy groups in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.

Major Products: The major products formed from these reactions include various quinones, hydroquinones, and substituted derivatives of this compound.

Scientific Research Applications

5-O-Methylembelin has a wide range of applications in scientific research, including:

Chemistry: It is used as a model compound for studying isocoumarin derivatives and their chemical properties.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

5-O-Methylembelin exerts its effects by inhibiting the expression of PCSK9, IDLR, and SREBP2 mRNA . This inhibition leads to a decrease in the degradation of low-density lipoprotein receptors, thereby increasing the clearance of low-density lipoprotein cholesterol from the bloodstream. The molecular targets involved include the sterol regulatory element-binding proteins and the pathways regulating cholesterol homeostasis .

Comparison with Similar Compounds

Embelin: The parent compound of 5-O-Methylembelin, known for its antioxidant and anti-inflammatory properties.

Betulin: Another natural compound that inhibits SREBP-2 but lacks the specificity of this compound.

Fatostatin: Inhibits both SREBP-1 and SREBP-2, unlike this compound which is more selective.

Uniqueness: this compound stands out due to its selective inhibition of SREBP-2 without affecting SREBP-1, making it a more targeted approach for regulating cholesterol metabolism.

Biological Activity

5-O-Methylembelin, a derivative of embelin, is a naturally occurring compound with significant biological activities, particularly in the fields of oncology and biochemistry. This article reviews its biological properties, including anticancer, antioxidant, and antiviral activities, supported by various studies and case analyses.

Chemical Structure and Properties

This compound is a 1,4-benzoquinone derivative with a molecular formula of CHO and a molecular weight of 246.27 g/mol. Its structure allows for interactions with various biological targets, contributing to its diverse pharmacological effects.

Anticancer Activity

Cytotoxic Effects on Tumor Cells:

Research has demonstrated that this compound exhibits significant antiproliferative activity against several human tumor cell lines. In particular, it has shown efficacy in:

- HL-60 Cells: Treatment with 10 µM of this compound induced apoptosis after 24 hours, arresting cell cycle progression in the G0/G1 phase .

- HeLa Cells: At concentrations of 100 µM for 6 hours, it caused complete disassembly of the microtubule network, leading to increased mitotic blockage .

Mechanisms of Action:

The anticancer mechanisms involve the regulation of apoptotic pathways. This compound has been shown to inhibit key proteins involved in cell survival such as XIAP (X-linked inhibitor of apoptosis protein), thereby promoting apoptosis in cancer cells .

Antioxidant Activity

This compound has demonstrated potent antioxidant properties. A study involving the fish model Catla catla showed that dietary supplementation with embelin (including its methyl derivative) significantly reduced oxidative stress induced by UVB radiation. The survival rates of fish exposed to UVB were notably higher in groups fed with embelin .

Antiviral Activity

Recent studies have indicated that this compound possesses antiviral properties against several viruses:

- HSV-1: It inhibited the attachment and penetration of HSV-1 virions in Vero cells, achieving up to 100% inhibition at certain concentrations .

- Hepatitis B Virus (HBV): Molecular docking studies suggested that it interacts effectively with HBV polymerase, indicating potential as an antiviral agent .

Molecular Docking Studies

Molecular docking analyses have provided insights into the binding affinities and interactions of this compound with various biological targets. For instance, docking studies against tyrosinase revealed significant binding energy values, suggesting its potential as a tyrosinase inhibitor for conditions like hyperpigmentation .

Summary of Research Findings

Case Studies

- In Vivo Study on Fish Model: The administration of embelin (including its derivatives) resulted in improved survival rates post UVB exposure compared to controls, highlighting its protective antioxidant role.

- In Vitro Analysis on Cancer Cells: Multiple studies consistently show that treatment with this compound leads to significant cytotoxic effects on various cancer cell lines, supporting its development as a potential therapeutic agent.

Properties

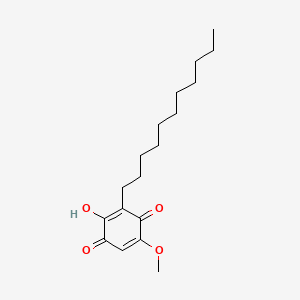

IUPAC Name |

2-hydroxy-5-methoxy-3-undecylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O4/c1-3-4-5-6-7-8-9-10-11-12-14-17(20)15(19)13-16(22-2)18(14)21/h13,20H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHBJLRRAMCJZLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1=C(C(=O)C=C(C1=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10204577 | |

| Record name | 5-O-Methylembelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-O-Methylembelin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040867 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

56005-10-8 | |

| Record name | 2-Hydroxy-5-methoxy-3-undecyl-2,5-cyclohexadiene-1,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56005-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-O-Methylembelin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056005108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-O-Methylembelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-O-METHYLEMBELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H3R9623BA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-O-Methylembelin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040867 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

95 - 96 °C | |

| Record name | 5-O-Methylembelin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040867 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.